Cas no 71501-29-6 (2-chloro-1,3-benzothiazol-4-ol)
2-chloro-1,3-benzothiazol-4-ol Chemical and Physical Properties
Names and Identifiers
-
- 4-Benzothiazolol,2-chloro-
- 2-chloro-1,3-benzothiazol-4-ol
- 2-Chlorobenzothiazol-4-ol
- 2-chloro-4-hydroxybenzothiazole
- DTXSID20991966
- G10950
- EINECS 275-558-3
- 71501-29-6
- AKOS006327721
- A902987
- CS-0326560
- BS-44293
- NS00062629
- SCHEMBL17987894
- 2-chlorobenzo[d]thiazol-4-ol
- SVGBAVVCBYGVCS-UHFFFAOYSA-N
- DB-260936
-
- MDL: MFCD09751696
- Inchi: 1S/C7H4ClNOS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3,10H
- InChI Key: SVGBAVVCBYGVCS-UHFFFAOYSA-N
- SMILES: ClC1=NC2C(=CC=CC=2S1)O
Computed Properties
- Exact Mass: 184.97032
- Monoisotopic Mass: 184.9702126g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 61.4Ų
Experimental Properties
- PSA: 33.12
2-chloro-1,3-benzothiazol-4-ol Pricemore >>
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| Alichem | A059005471-5g |
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71501-29-6 | 95% | 5g |
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| Alichem | A059005471-25g |
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| Chemenu | CM389627-500mg |
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| Chemenu | CM389627-1g |
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| Chemenu | CM389627-5g |
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| Chemenu | CM389627-10g |
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71501-29-6 | 95%+ | 10g |
$1966 | 2024-07-24 | |
| Alichem | A059005471-1g |
2-Chlorobenzo[d]thiazol-4-ol |
71501-29-6 | 95% | 1g |
$1040.00 | 2023-09-01 | |
| Crysdot LLC | CD11068180-1g |
2-Chlorobenzo[d]thiazol-4-ol |
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| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397230-100mg |
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2-chloro-1,3-benzothiazol-4-ol Suppliers
2-chloro-1,3-benzothiazol-4-ol Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 2-chloro-1,3-benzothiazol-4-ol
2-Chloro-1,3-benzothiazol-4-ol (CAS No. 71501-29-6): A Comprehensive Overview
2-Chloro-1,3-benzothiazol-4-ol (CAS No. 71501-29-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring and a chloro substituent. The combination of these functional groups imparts distinct properties that make it a valuable intermediate and building block in various synthetic pathways.
The chemical formula of 2-chloro-1,3-benzothiazol-4-ol is C8H5ClNSO, and its molecular weight is approximately 188.6 g/mol. The compound is typically a white to off-white crystalline solid with a melting point ranging from 145 to 147°C. Its solubility in water is limited, but it dissolves well in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.
In the realm of synthetic chemistry, 2-chloro-1,3-benzothiazol-4-ol serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the chloro substituent allows for facile functionalization through nucleophilic substitution reactions, making it an attractive starting material for the preparation of diverse derivatives. Recent studies have highlighted its utility in the synthesis of novel antifungal and antibacterial agents, as well as in the development of potential anticancer drugs.
The biological activity of 2-chloro-1,3-benzothiazol-4-ol and its derivatives has been extensively investigated. Research has shown that compounds derived from this scaffold exhibit potent inhibitory effects against various pathogens. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 2-chloro-1,3-benzothiazol-4-ol demonstrated significant antifungal activity against Candida albicans and Aspergillus fumigatus. These findings underscore the potential of this compound as a lead structure for the development of new antifungal agents.
In addition to its antifungal properties, 2-chloro-1,3-benzothiazol-4-ol has also shown promise in the field of cancer research. A recent study published in the European Journal of Medicinal Chemistry reported that certain derivatives exhibited selective cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential therapeutic applications of these compounds.
The pharmacological properties of 2-chloro-1,3-benzothiazol-4-ol are further enhanced by its ability to cross biological membranes and reach intracellular targets. This property is particularly important for drugs designed to target intracellular pathogens or cancer cells. The ability to modulate cellular processes through specific interactions with biomolecules makes this compound an attractive candidate for drug development.
Beyond its direct biological activity, 2-chloro-1,3-benzothiazol-4-ol has also found applications as a ligand in coordination chemistry. Its ability to form stable complexes with various metal ions has led to the development of novel coordination polymers and metallo-drugs. These complexes have shown promise in areas such as catalysis and materials science, where their unique electronic and structural properties can be exploited for specific applications.
In conclusion, 2-chloro-1,3-benzothiazol-4-ol (CAS No. 71501-29-6) is a multifaceted compound with significant potential in both synthetic chemistry and biological research. Its unique chemical structure and versatile reactivity make it an invaluable tool for the development of new drugs and materials. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the scientific community.
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